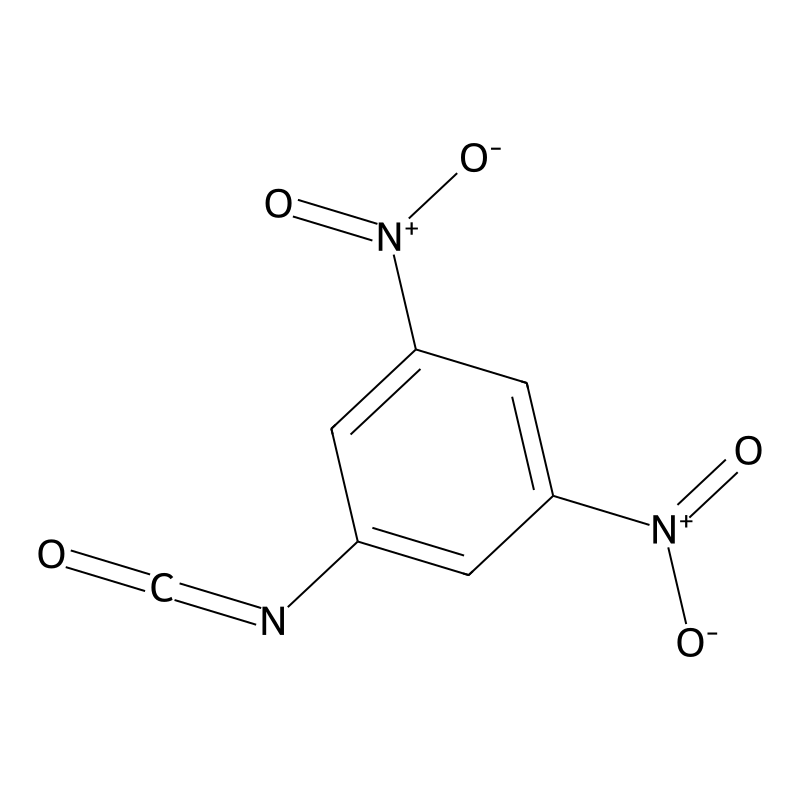

3,5-Dinitrophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Labeling and Detection:

DNPI is a valuable tool in protein research due to its ability to covalently bind to primary amines (NH2) present in the amino acid side chains of proteins. This binding forms a stable dinitrophenyl (DNP) derivative, allowing for the detection, identification, and characterization of proteins.

- Western Blotting: DNPI labeling is commonly used in Western Blotting, a technique for identifying specific proteins separated by gel electrophoresis. DNP-labeled proteins can be detected using anti-DNP antibodies, offering high sensitivity and specificity .

- Protein Sequencing: Historically, DNPI played a crucial role in Edman degradation, a method for determining the amino acid sequence of proteins. The DNP derivative generated by DNPI labeling facilitated the sequential removal and identification of amino acids .

Affinity Chromatography:

DNPI can be immobilized on a solid support to create affinity chromatography columns. These columns can then be used to purify proteins that contain specific amino acid sequences with accessible primary amines. The DNP group acts as a ligand, selectively binding to proteins with complementary functional groups, while other proteins are washed away .

Chemical Modification of Biomolecules:

DNPI can be used to modify the chemical properties of various biomolecules, including proteins, peptides, and carbohydrates. This modification can be employed to:

- Introduce new functionalities: DNP introduces a bulky aromatic group and two negatively charged nitro groups, which can alter the biomolecule's solubility, stability, and reactivity.

- Study protein-protein interactions: DNPI labeling can be used to probe protein-protein interactions by identifying interacting partners through co-immunoprecipitation with anti-DNP antibodies.

3,5-Dinitrophenyl isocyanate is an organic compound characterized by the presence of both isocyanate and dinitrophenyl functional groups. Its chemical formula is CHNO, indicating a molecular weight of approximately 216.13 g/mol. This compound is notable for its bright yellow color and is used primarily in organic synthesis and analytical chemistry. The presence of the isocyanate group (-N=C=O) makes it highly reactive, particularly towards nucleophiles, which allows it to participate in various

- Formation of Ureas: It reacts with amines to form corresponding ureas. This reaction is often utilized in the synthesis of various pharmaceutical compounds.

- Synthesis of Carbamates: The compound can react with alcohols to yield carbamate derivatives, which are important in medicinal chemistry.

- Nucleophilic Addition: Due to its electrophilic nature, it readily undergoes nucleophilic addition reactions with a variety of nucleophiles, including alcohols and amines.

For example, when 3,5-dinitrophenyl isocyanate reacts with an alcohol in the presence of a base such as pyridine, it forms a dinitrophenyl carbamate .

3,5-Dinitrophenyl isocyanate exhibits various biological activities. It has been studied for its potential use as a reagent in biochemical assays, particularly for detecting amino acids and proteins through derivatization. The dinitrophenyl group can enhance the UV absorbance of the resulting compounds, making them easier to analyze. Additionally, some studies have indicated that derivatives of 3,5-dinitrophenyl isocyanate may possess antimicrobial properties .

Several methods exist for synthesizing 3,5-dinitrophenyl isocyanate:

- Phosgene Method: One common approach involves reacting 3,5-dinitroaniline with phosgene in an organic solvent such as toluene or dichlorobenzene. This method typically requires careful temperature control to avoid side reactions .

- Trichloromethyl Chloroformate Method: Another method utilizes trichloromethyl chloroformate as a reagent to convert amines into isocyanates under mild conditions .

- Direct Reaction with Isothiocyanates: In some cases, 3,5-dinitrophenyl isocyanate can be synthesized via the reaction of 3,5-dinitrophenyl thiourea with suitable reagents under controlled conditions .

The applications of 3,5-dinitrophenyl isocyanate are diverse and include:

- Analytical Chemistry: It serves as a derivatizing agent for amino acids and proteins in chromatographic analyses.

- Synthesis of Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates due to its reactivity.

- Chiral Solvating Agents: It has been employed in creating chiral solvating agents for enantiomer separation processes .

Interaction studies involving 3,5-dinitrophenyl isocyanate have primarily focused on its reactivity with biomolecules. For instance:

- Protein Derivatization: The compound's ability to react with amino groups has been exploited for labeling proteins and studying their interactions.

- Enzyme Inhibition Studies: Some research has investigated how derivatives of this compound may inhibit specific enzymes or affect biological pathways.

These studies are crucial for understanding the potential therapeutic applications and toxicological profiles of compounds derived from 3,5-dinitrophenyl isocyanate.

Several compounds share similarities with 3,5-dinitrophenyl isocyanate due to their functional groups or structural characteristics. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Dinitrophenyl isocyanate | Contains two nitro groups | Used primarily in dye synthesis |

| Phenyl isocyanate | Simple phenyl group | Less reactive compared to dinitrophenyl |

| 1-Naphthyl isocyanate | Naphthalene derivative | Exhibits different solubility properties |

| 3-Nitrophenyl isothiocyanate | Contains an isothiocyanate group | Used in different synthetic pathways |

The uniqueness of 3,5-dinitrophenyl isocyanate lies in its dual nitro substitution on the aromatic ring which enhances its reactivity and makes it particularly useful in analytical applications compared to other similar compounds.

The synthesis of isocyanates dates to 1848, when Charles-Adolphe Wurtz first prepared alkyl isocyanates via calcium cyanate alkylation. However, the specific development of 3,5-dinitrophenyl isocyanate emerged later as part of efforts to functionalize aromatic amines. The compound’s synthesis typically involves phosgenation of 3,5-dinitroaniline, a reaction pathway refined during the mid-20th century alongside advances in polyurethane chemistry. Its unique combination of electron-withdrawing nitro groups and a reactive isocyanate moiety made it valuable for analytical derivatization and specialty polymer applications.

Nomenclature and Chemical Identifiers

3,5-Dinitrophenyl isocyanate is systematically named 1-isocyanato-3,5-dinitrobenzene. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 59776-60-2 | |

| EC Number | 634-661-7 | |

| Molecular Formula | C₇H₃N₃O₅ | |

| Molecular Weight | 209.12 g/mol | |

| IUPAC Name | 1-isocyanato-3,5-dinitrobenzene | |

| SMILES Notation | C1=C(C=C(C=C1N+[O-])N+[O-])N=C=O |

Synonymous designations include 3,5-dinitrophenylisocyanate and benzene-1-isocyanato-3,5-dinitro.

Position in Isocyanate Chemistry

As a dinitro-substituted aromatic isocyanate, this compound occupies a specialized niche due to:

- Enhanced Reactivity: The electron-withdrawing nitro groups activate the isocyanate (-NCO) group toward nucleophilic attack, enabling rapid reactions with amines and alcohols.

- Steric Effects: The 3,5-dinitro substitution pattern creates a rigid, planar structure that influences crystallization behavior and chiral recognition in HPLC applications.

- Divergence from Aliphatic Isocyanates: Unlike industrial isocyanates like toluene diisocyanate (TDI), its applications are predominantly analytical rather than bulk polymer production.

Significance in Research and Industry

Research Applications

- Chromatographic Derivatization: Forms stable urethane derivatives with alcohols and amines, enhancing UV detectability and enabling chiral separation of monoacylglycerols and hydroxy fatty acids.

- Protein Modification: Covalently binds primary amines in peptides, facilitating structural analysis via mass spectrometry.

- Fluorescent Probes: Serves as a precursor for boron dipyrromethene (BODIPY) dyes used in cellular imaging.

Industrial Relevance

- Cross-Linking Agent: Imparts rigidity in specialty polyurethanes and epoxy resins.

- Polymer Functionalization: Introduces nitro groups into polymer backbones for photoresist or explosive-sensing materials.

Molecular Structure and Formula

3,5-Dinitrophenyl isocyanate represents a significant aromatic isocyanate compound characterized by the molecular formula C₇H₃N₃O₅ [1] [2]. The compound possesses a molecular weight of 209.12 grams per mole with a monoisotopic mass of 209.007270 daltons [2]. The structural framework consists of a benzene ring substituted with two nitro groups at the 3 and 5 positions relative to the isocyanate functional group [1] [4].

The International Union of Pure and Applied Chemistry name for this compound is 1-isocyanato-3,5-dinitrobenzene [2] [4]. The compound is registered under Chemical Abstracts Service number 59776-60-2 [1] [3]. The molecular structure exhibits the characteristic isocyanate linkage (-N=C=O) attached directly to the aromatic ring, which adopts a mostly planar and linear configuration similar to carbon dioxide [22].

The Simplified Molecular Input Line Entry System representation is C1=C(C=C(C=C1N+[O-])N+[O-])N=C=O, which clearly delineates the positions of the nitro groups and the isocyanate functionality [4] [7]. The International Chemical Identifier string is InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H, providing a standardized representation of the molecular connectivity [4] [7].

Crystallographic Data

While specific crystallographic data for 3,5-dinitrophenyl isocyanate remains limited in the literature, structural insights can be derived from related nitrophenyl isocyanate compounds. For comparison, 4-nitrophenyl isocyanate crystallizes in the monoclinic crystal system with space group P21/n [33]. The unit cell parameters for the 4-nitrophenyl isocyanate analogue include a = 3.7123(11) Å, b = 13.120(3) Å, c = 15.041(4) Å, β = 93.648(15)°, and V = 731.1(3) ų [33].

The crystal structure of related dinitrophenyl compounds typically exhibits intermolecular hydrogen bonding patterns that contribute to structural stability [5] [6]. The presence of two nitro groups in 3,5-dinitrophenyl isocyanate is expected to influence the crystal packing through electrostatic interactions and potential hydrogen bonding with neighboring molecules [33].

Crystallographic studies of similar compounds reveal that the aromatic ring maintains planarity, with the nitro groups exhibiting slight deviations from the ring plane due to steric considerations [5]. The isocyanate group typically adopts a linear configuration, with the nitrogen-carbon-oxygen angle approaching 180 degrees [22].

Physical Properties

Melting and Boiling Points

Specific melting and boiling point data for 3,5-dinitrophenyl isocyanate are not extensively documented in the available literature [3] [12]. However, thermal stability considerations indicate that the compound undergoes decomposition at elevated temperatures rather than conventional melting or boiling [11]. The thermal decomposition temperature is approximately 120°C, at which point the compound loses nitrogen if prepared from the corresponding azide precursor [11].

For structural comparison, 3,5-dichlorophenyl isocyanate exhibits a melting point range of 32-34°C and a boiling point of 243°C [10]. The presence of electron-withdrawing nitro groups in place of chlorine atoms is expected to influence the thermal properties significantly [10] [13].

The thermal behavior of 3,5-dinitrophenyl isocyanate is characterized by its sensitivity to elevated temperatures, which can lead to decomposition rather than phase transitions [11] [29]. This thermal instability necessitates careful storage and handling procedures to maintain compound integrity [12].

Solubility Characteristics

The solubility characteristics of 3,5-dinitrophenyl isocyanate are influenced by the presence of both the polar isocyanate group and the electron-withdrawing nitro substituents [3]. The compound demonstrates limited solubility in water due to the hydrophobic aromatic core and the reactivity of the isocyanate group with water molecules [10].

Organic solvents such as toluene, dichloromethane, and acetone provide suitable media for dissolving 3,5-dinitrophenyl isocyanate [30]. The compound exhibits good solubility in polar aprotic solvents, which do not interfere with the isocyanate functionality [17] [18]. Derivatization reactions are commonly performed in toluene with pyridine as a base catalyst [30].

The moisture sensitivity of the compound significantly affects its solubility behavior, as exposure to atmospheric humidity can lead to hydrolysis of the isocyanate group [3] [12]. This characteristic necessitates storage under anhydrous conditions and the use of dry solvents for analytical and synthetic applications [19].

Density and Physical Parameters

The physical state of 3,5-dinitrophenyl isocyanate at room temperature is solid, typically appearing as a yellow crystalline material [3] [12]. The compound exhibits moisture sensitivity, requiring storage at refrigerated temperatures between 2-8°C under inert atmospheric conditions [3] [12].

Comparative density data from related nitrophenyl isocyanates suggest that 3,5-dinitrophenyl isocyanate likely possesses a density in the range of 1.3-1.6 g/mL at 25°C, based on the presence of multiple nitro groups [10] [13]. The compound requires storage under inert gas to prevent degradation and maintains stability when kept away from moisture and heat [19].

The physical parameters are significantly influenced by the electron-withdrawing nature of the nitro groups, which affect both the electronic distribution and the intermolecular interactions within the solid state [10]. The compound demonstrates sensitivity to both moisture and elevated temperatures, characteristics typical of aromatic isocyanates [22] [24].

Spectroscopic Properties

Infrared Spectroscopy and Characteristic Bands

The infrared spectrum of 3,5-dinitrophenyl isocyanate is characterized by several distinctive absorption bands that provide definitive identification of the functional groups present [22] [27]. The most prominent feature is the asymmetric stretching vibration of the isocyanate group (-N=C=O), which appears in the region of 2280-2240 cm⁻¹ [22]. This band is particularly intense and broad due to the large dipole moment associated with the isocyanate functionality [22].

The nitro groups contribute characteristic absorption patterns with asymmetric stretching vibrations appearing at approximately 1609, 1592, 1568, and 1546 cm⁻¹ [16]. The symmetric nitro stretching vibrations are observed around 1345 ± 30 cm⁻¹, consistent with conjugated nitroaromatic compounds [16] [25]. These frequencies are influenced by the electron-withdrawing nature of the nitro substituents and their conjugation with the aromatic ring system [16].

Aromatic carbon-carbon stretching vibrations appear near 1600 cm⁻¹, while the aromatic carbon-hydrogen stretching modes are observed just above 3000 cm⁻¹ [27]. The out-of-plane deformation modes of the aromatic ring and substituents appear in the fingerprint region below 1000 cm⁻¹ [27]. The combination of these characteristic bands provides a unique infrared fingerprint for compound identification and purity assessment [15] [16].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,5-dinitrophenyl isocyanate through both proton and carbon-13 analysis [17] [18]. The aromatic proton region typically exhibits characteristic splitting patterns corresponding to the substitution pattern on the benzene ring [17]. The protons at positions 2, 4, and 6 on the benzene ring appear as distinct multiplets in the aromatic region between 7-9 parts per million [17] [18].

In proton nuclear magnetic resonance spectra of related 3,5-dinitrophenyl derivatives, the aromatic protons show chemical shift nonequivalences that are diagnostic for the substitution pattern [18]. The electron-withdrawing nitro groups cause significant deshielding of neighboring protons, resulting in downfield chemical shifts [17] [18]. The isocyanate carbon appears in the carbon-13 spectrum as a characteristic signal around 120-130 parts per million [25].

The nuclear magnetic resonance characteristics are particularly useful for monitoring derivatization reactions involving the isocyanate group [17] [18]. When 3,5-dinitrophenyl isocyanate reacts with nucleophiles, the resulting products show distinct spectral changes that can be monitored for reaction completion and product identification [17] [30].

Mass Spectrometry and Collision Cross-Section Data

Mass spectrometric analysis of 3,5-dinitrophenyl isocyanate provides molecular weight confirmation and fragmentation patterns characteristic of nitroaromatic isocyanates [4]. The protonated molecular ion [M+H]⁺ appears at m/z 210.01454, while the sodium adduct [M+Na]⁺ is observed at m/z 231.99648 [4]. The deprotonated molecule [M-H]⁻ in negative ion mode appears at m/z 207.99998 [4].

Collision cross-section measurements provide three-dimensional structural information in the gas phase [4]. The predicted collision cross-section for the protonated molecule [M+H]⁺ is 139.5 Ų, while the sodium adduct [M+Na]⁺ exhibits a collision cross-section of 146.6 Ų [4]. Additional adducts include the ammonium adduct [M+NH₄]⁺ at m/z 227.04108 with a collision cross-section of 156.2 Ų [4].

The fragmentation patterns typically involve loss of nitro groups and isocyanate functionality under collision-induced dissociation conditions [4]. The molecular ion peak and fragmentation patterns provide definitive identification and structural confirmation for analytical applications [4].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3,5-dinitrophenyl isocyanate reveals absorption characteristics typical of conjugated nitroaromatic systems [21]. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions within the aromatic ring system [21]. The presence of electron-withdrawing nitro groups extends the conjugation and causes bathochromic shifts in the absorption maxima [21].

Based on computational studies of related dinitrophenyl compounds, absorption maxima are expected in the range of 254-291 nanometers [21]. The electronic transitions correspond to charge transfer from the aromatic ring to the electron-withdrawing substituents [21]. The high extinction coefficients associated with these transitions make the compound suitable for quantitative analytical applications [11].

The ultraviolet-visible absorption characteristics are particularly important for detection and quantification in chromatographic applications [11] [30]. The strong absorption around 254 nanometers provides excellent sensitivity for high-performance liquid chromatography detection [11]. The spectral properties can be influenced by solvent polarity and pH conditions [21].

Electronic Structure and Theoretical Studies

The electronic structure of 3,5-dinitrophenyl isocyanate is characterized by a highly conjugated π-electron system that extends across the aromatic ring and the nitro substituents [21] [35]. Density functional theory calculations typically employ the B3LYP functional with 6-31G* or higher basis sets to investigate the electronic properties [21] [35]. The frontier molecular orbitals are significantly influenced by the electron-withdrawing nature of both the nitro groups and the isocyanate functionality [21].

The highest occupied molecular orbital is primarily localized on the aromatic ring with significant contributions from the nitro groups [35]. The lowest unoccupied molecular orbital exhibits considerable mixing between the aromatic π* system and the antibonding orbitals of the nitro groups [21]. This electronic configuration results in a reduced energy gap between frontier orbitals compared to unsubstituted phenyl isocyanate [21].

Computational studies reveal that the molecule adopts an approximately planar geometry with C₂ᵥ symmetry [35]. The nitro groups are essentially coplanar with the aromatic ring, maximizing conjugation and stabilizing the electronic structure [35]. The isocyanate group maintains its characteristic linear geometry with minimal deviation from planarity [22]. Theoretical calculations predict a significant dipole moment due to the asymmetric distribution of electron density caused by the polar functional groups [21] [35].

The electronic properties make 3,5-dinitrophenyl isocyanate particularly reactive toward nucleophiles, with the electrophilic carbon of the isocyanate group being activated by the electron-withdrawing aromatic substituents . These theoretical insights provide fundamental understanding for predicting reactivity patterns and designing synthetic applications [21] [35].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃N₃O₅ | [1] [2] |

| Molecular Weight (g/mol) | 209.12 | [2] [3] |

| Monoisotopic Mass (Da) | 209.007270 | [2] |

| CAS Registry Number | 59776-60-2 | [1] [3] |

| Physical State (20°C) | Solid | [3] [12] |

| Color | Yellow | [3] [12] |

| Storage Temperature (°C) | 2-8 (refrigerated) | [3] [12] |

| Moisture Sensitivity | High | [3] [12] |

| Spectroscopic Technique | Frequency/Value | Reference |

|---|---|---|

| Infrared - Isocyanate Stretch | 2280-2240 cm⁻¹ | [22] |

| Infrared - Asymmetric Nitro Stretch | 1609, 1592, 1568, 1546 cm⁻¹ | [16] |

| Infrared - Symmetric Nitro Stretch | 1345 ± 30 cm⁻¹ | [16] |

| Mass Spectrometry - [M+H]⁺ | 210.01454 m/z | [4] |

| Mass Spectrometry - [M+Na]⁺ | 231.99648 m/z | [4] |

| Collision Cross-Section - [M+H]⁺ | 139.5 Ų | [4] |

| Collision Cross-Section - [M+Na]⁺ | 146.6 Ų | [4] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard